
Mal-amido-PEG8-val-gly-PAB-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-amido-PEG8-val-gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-glycine dipeptide, and a para-aminobenzyl (PAB) group with a free benzylic alcohol. The compound is designed to facilitate the attachment of drug payloads to antibodies, allowing for targeted delivery of therapeutic agents to specific cells, such as cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-val-gly-PAB-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.
PEG Spacer Attachment: The hydrophilic PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Dipeptide Coupling: The valine-glycine dipeptide is coupled to the PEG spacer using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
PAB Group Addition: The PAB group is introduced by reacting the dipeptide-PEG intermediate with para-aminobenzyl alcohol under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce intermediates in bulk.
Purification: The intermediates are purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure purity and consistency
化学反应分析
Types of Reactions
Mal-amido-PEG8-val-gly-PAB-OH undergoes several types of chemical reactions:
Cleavage Reactions: The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload.
Substitution Reactions: The maleimide group reacts with free thiols on cysteine residues of proteins, forming stable thioether bonds
Common Reagents and Conditions
Cleavage Reactions: Cellular proteases under physiological conditions (pH 7.4, 37°C).
Substitution Reactions: Free thiols on cysteine residues in the presence of maleimide groups under mild conditions (pH 6.5-7.5, room temperature)
Major Products Formed
Cleavage Products: The drug payload is released from the linker.
Substitution Products: Stable thioether bonds are formed between the maleimide group and cysteine residues
科学研究应用
Mal-amido-PEG8-val-gly-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of ADCs for targeted drug delivery.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Used in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.
Industry: Employed in the production of ADCs for pharmaceutical applications
作用机制
Mal-amido-PEG8-val-gly-PAB-OH exerts its effects through the following mechanism:
Attachment to Antibodies: The maleimide group covalently binds to free thiols on the cysteine residues of antibodies.
Targeted Delivery: The antibody-drug conjugate binds to specific cell surface antigens, facilitating targeted delivery of the drug payload.
Cleavage and Release: The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload within the target cells
相似化合物的比较
Mal-amido-PEG8-val-gly-PAB-OH is unique due to its cleavable PEG linker and specific dipeptide sequence. Similar compounds include:
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a valine-citrulline dipeptide and a microtubule inhibitor.
Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride: Features a shorter PEG spacer and different functional groups.
Pomalidomide-PEG2-azide: Contains a different drug payload and linker structure.
These compounds differ in their linker structures, drug payloads, and specific applications, highlighting the versatility and specificity of this compound .
属性
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48)/t39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMNFIFBSFPRJ-KDXMTYKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N5O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

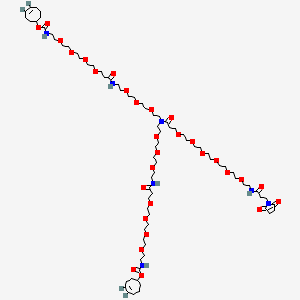

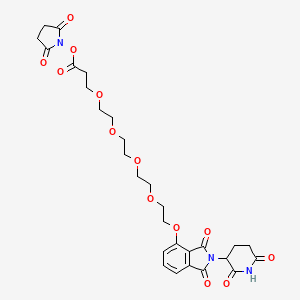
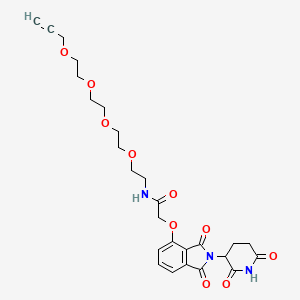
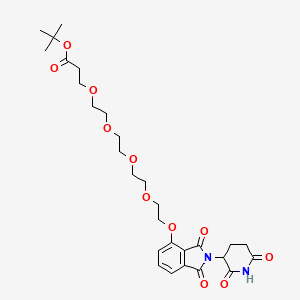


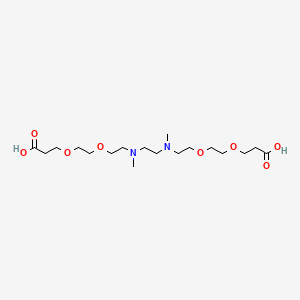



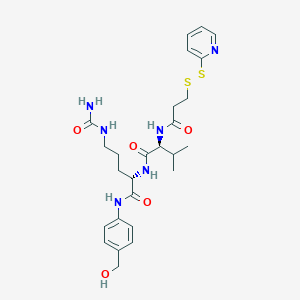
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)
